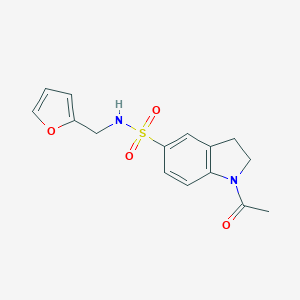
1-acetyl-N-(2-furylmethyl)-5-indolinesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-acetyl-N-(2-furylmethyl)-5-indolinesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in the field of medicine. This compound has been the subject of numerous studies, and its properties have been extensively researched.
Mechanism of Action
The mechanism of action of 1-acetyl-N-(2-furylmethyl)-5-indolinesulfonamide is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes that are involved in the development of various diseases. It has also been shown to have an effect on the immune system, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-acetyl-N-(2-furylmethyl)-5-indolinesulfonamide have been studied extensively. The compound has been shown to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines in the body. It has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, the compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 1-acetyl-N-(2-furylmethyl)-5-indolinesulfonamide in lab experiments is its ability to inhibit the activity of certain enzymes that are involved in the development of various diseases. This makes it a promising candidate for the development of new drugs. However, one limitation of using this compound in lab experiments is its low yield during synthesis, which can make it difficult to obtain large quantities for testing.
Future Directions
There are several future directions for the study of 1-acetyl-N-(2-furylmethyl)-5-indolinesulfonamide. One area of research could focus on the development of new drugs based on the compound's anti-inflammatory, anti-cancer, and neuroprotective properties. Another area of research could focus on the mechanism of action of the compound, which is not fully understood. Additionally, further studies could be conducted to determine the safety and efficacy of the compound in humans.
Synthesis Methods
The synthesis of 1-acetyl-N-(2-furylmethyl)-5-indolinesulfonamide involves the reaction of 2-furfurylamine with indoline-5-sulfonyl chloride in the presence of acetic anhydride. The reaction takes place under reflux conditions, and the resulting product is purified through recrystallization. The yield of the synthesis is typically around 50%.
Scientific Research Applications
1-acetyl-N-(2-furylmethyl)-5-indolinesulfonamide has been studied extensively for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
Product Name |
1-acetyl-N-(2-furylmethyl)-5-indolinesulfonamide |
|---|---|
Molecular Formula |
C15H16N2O4S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-acetyl-N-(furan-2-ylmethyl)-2,3-dihydroindole-5-sulfonamide |
InChI |
InChI=1S/C15H16N2O4S/c1-11(18)17-7-6-12-9-14(4-5-15(12)17)22(19,20)16-10-13-3-2-8-21-13/h2-5,8-9,16H,6-7,10H2,1H3 |
InChI Key |
SOMYPLZGNAZOPS-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCC3=CC=CO3 |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(biphenyl-2-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270953.png)
![N-(4-bromo-2,6-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270955.png)
![N-[4-(4-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270956.png)
![N-[4-(3,5-dimethylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270958.png)
![N-[4-(2-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270960.png)
![N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270961.png)
![N-(2-hydroxy-5-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270963.png)
![N-{4-[(4-fluorophenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270965.png)
![N-{3-[(2,5-dimethoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270966.png)
![N-(3-{[(2,4-dimethoxyphenyl)amino]carbonyl}phenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B270967.png)
![N-{3-[(3,5-dimethylphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270969.png)
![N-(4-bromo-5-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270971.png)
![N-(4-bromo-2-ethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270972.png)
![N-(3,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270976.png)